

structural confirmation of 4-Methoxy-3-nitrophenol using X-ray crystallography

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317

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A Comparative Guide to the Structural Confirmation of **4-Methoxy-3-nitrophenol**: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a critical step. This guide provides a comparative overview of X-ray crystallography and other widely used analytical techniques for the structural elucidation of small organic molecules, using **4-Methoxy-3-nitrophenol** as a representative example. While a specific crystal structure for **4-Methoxy-3-nitrophenol** is not publicly available at the time of this publication, this guide will compare the utility of various analytical methods for its structural confirmation.

Comparison of Key Analytical Methods

The definitive structural elucidation of an organic molecule often requires a combination of analytical techniques. Each method provides unique and complementary information.

Analytical Method	Information Obtained	Sample Requirements	Sensitivity	Specificity	Key Advantages	Limitations
X-ray Crystallography	Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[1]	High-quality single crystal (typically 0.1-0.5 mm).[2]	High	Very High	Provides an absolute and unambiguous structure of the molecule in the solid state.	Crystal growth can be a significant challenge. The determined structure is for the solid state, which may differ from the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Determines the carbon-hydrogen framework of a molecule. [3] Provides information about the chemical environment, connectivity, and	Soluble sample in a deuterated solvent.	Moderate	High	Excellent for determining the connectivity of atoms and the overall molecular structure in solution. Non-destructive.	Does not provide bond lengths or angles directly. Can be less sensitive than mass spectrometry.[5]

relative
number of
different
types of
protons
and
carbons.[3]
[4]

Mass Spectrometry (MS)	Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues.[7]	Small amount of sample, can be in solid, liquid, or gas phase depending on the ionization technique.	Very High	Moderate	Extremely sensitive, requiring very little sample. Can be coupled with chromatographic techniques for mixture analysis.	Does not provide direct information about the 3D structure or connectivity of atoms. Isomers can be difficult to distinguish. [7]
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Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups in a molecule. [8][9]	Solid, liquid, or gas sample.	Moderate	Low to Moderate	Quick and simple method to identify functional groups.[10]	Provides limited information about the overall molecular structure. The "fingerprint region" can be complex to interpret. [11]
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Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality data. Below is a typical workflow for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol

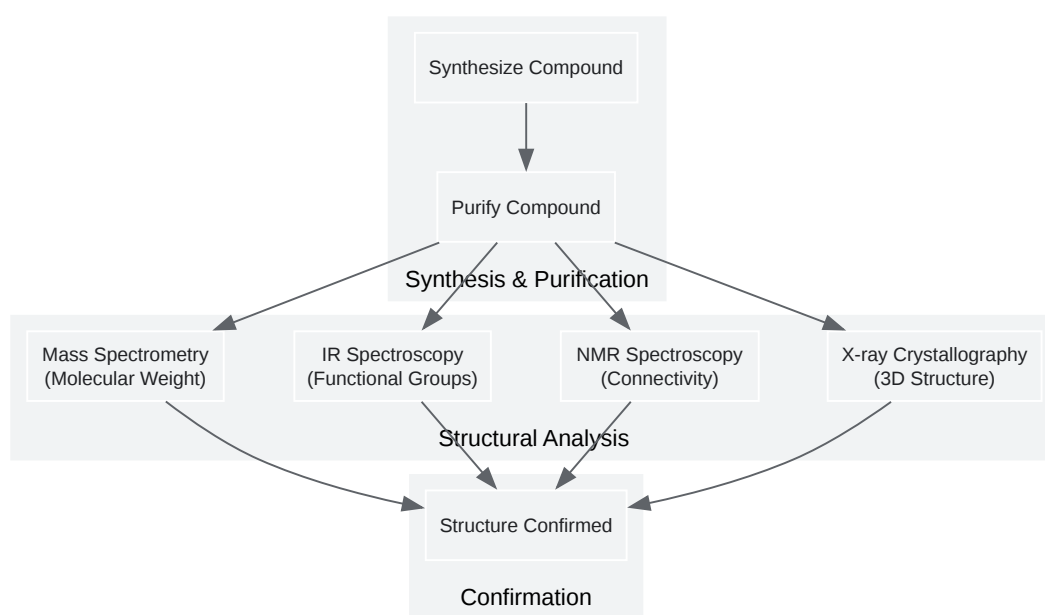
- **Crystal Growth and Selection:** High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal, typically 0.1-0.5 mm in size and free of visible defects, is selected under a microscope.[2]
- **Crystal Mounting:** The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[1] The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector.[12] A complete dataset is collected by rotating the crystal over a wide angular range.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections,

integrating their intensities, and applying various corrections (e.g., for absorption and polarization).

- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined using least-squares methods to obtain the final, accurate molecular structure.

Visualization of Analytical Workflows

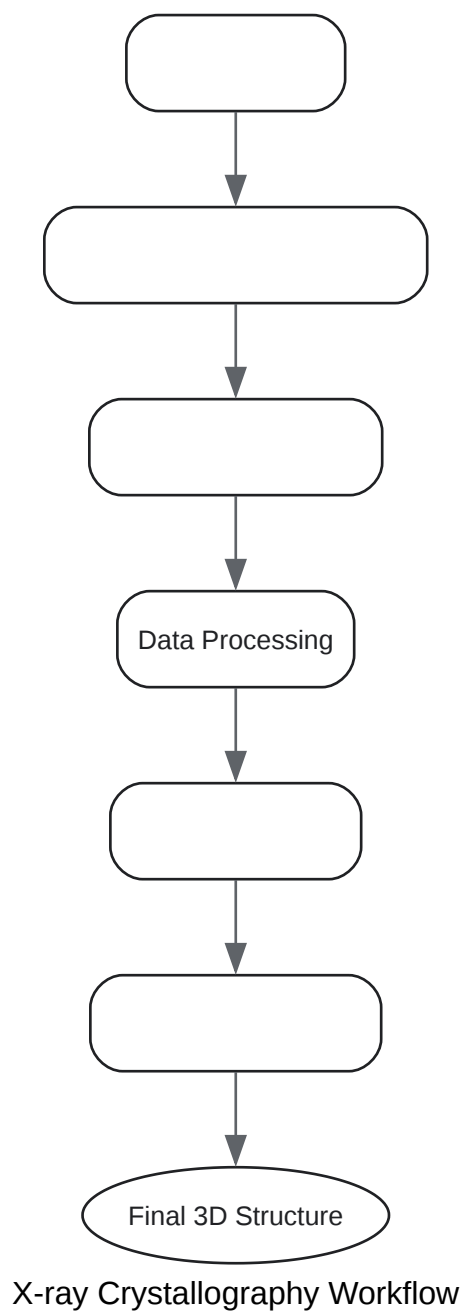
To better illustrate the processes involved in structural elucidation, the following diagrams outline the general workflow and the specific steps in X-ray crystallography.



General Workflow for Structural Elucidation

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Caption: General workflow for the structural elucidation of a chemical compound.



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Caption: Detailed workflow of single-crystal X-ray crystallography.

In conclusion, while X-ray crystallography provides the most definitive structural information for crystalline solids, a combination of spectroscopic techniques such as NMR, MS, and IR is typically employed for a comprehensive structural elucidation of a new chemical entity like **4-Methoxy-3-nitrophenol**. The choice of methods depends on the specific information required, the nature of the sample, and the available instrumentation.

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